Solubility profile of 2-Difluoromethoxy-6-fluoro-3-formylpyridine in organic solvents
Solubility profile of 2-Difluoromethoxy-6-fluoro-3-formylpyridine in organic solvents
The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 2-Difluoromethoxy-6-fluoro-3-formylpyridine .
Executive Summary
2-Difluoromethoxy-6-fluoro-3-formylpyridine (CAS: Analogous to 2-(difluoromethoxy)-6-fluoronicotinaldehyde) is a highly functionalized pyridine intermediate used primarily in the synthesis of kinase inhibitors and agrochemicals. Its solubility profile is governed by the interplay between the lipophilic fluorinated motifs and the reactive, polar aldehyde functionality.
Core Solubility Directive:
-
Primary Solvents (High Solubility): Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc).
-
Process Solvents (Moderate/High): Acetonitrile (MeCN), Dimethylformamide (DMF).
-
Restricted Solvents (Reactivity Risk): Primary Alcohols (Methanol, Ethanol) due to hemiacetal formation; Water (insoluble/hydrate risk).
Physicochemical Drivers of Solubility
To accurately predict and manipulate the solubility of this compound, one must understand the electronic and steric contributions of its substituents.
| Substituent | Electronic Effect | Solubility Impact |
| Pyridine Core | Electron-deficient aromatic ring | Provides baseline solubility in moderately polar organic solvents (DCM, EtOAc). |
| 2-OCHF | Strong EWG ( | Critical Driver: Increases LogP significantly compared to -OCH |
| 6-Fluoro | Inductive withdrawing | Enhances lipophilicity; reduces basicity of the pyridine nitrogen, making salt formation less favorable compared to non-fluorinated pyridines. |
| 3-Formyl (-CHO) | Polar, Electrophilic | Increases polarity but introduces reactivity. Susceptible to nucleophilic attack by protic solvents. |
Predicted LogP: ~1.8 – 2.5 (Moderately Lipophilic)
Acid/Base Character: Weakly basic (Pyridine N is deactivated by F and OCHF
Comprehensive Solubility Matrix
The following matrix categorizes solvents based on solubility capacity and chemical compatibility .
Recommended Solvents (Inert & High Capacity)
These solvents are ideal for reaction mediums, stock solution preparation, and liquid-liquid extraction.
-
Dichloromethane (DCM): Excellent solubility (>100 mg/mL). The lipophilic fluorinated groups interact favorably with the chlorinated solvent. Best for: Reaction solvent, extraction.[1]
-
Tetrahydrofuran (THF): High solubility. The ether oxygen accepts the weak H-bond from the -CF
H group. Best for: Grignard/Lithiation reactions, stock solutions. -
Ethyl Acetate (EtOAc): Good solubility.[2] Best for: Crystallization, chromatography, extraction.
Process Solvents (High Capacity / High Boiling)
-
Acetonitrile (MeCN): High solubility. Best for: HPLC mobile phases, nucleophilic substitutions.
-
DMF / DMSO: Very high solubility, but difficult to remove. Best for: S
Ar reactions requiring high temperatures.
Conditional & Restricted Solvents
-
Alcohols (MeOH, EtOH, IPA):
-
Solubility: Moderate to High.
-
Risk:[3]High. The electron-deficient aldehyde is highly susceptible to hemiacetal formation (
). This equilibrium complicates NMR analysis and can interfere with stoichiometry. -
Protocol: Use only if the next step requires it (e.g., reductive amination) or if the hemiacetal is the desired intermediate.
-
-
Water:
-
Solubility: Insoluble (<0.1 mg/mL).
-
Risk:[3] Hydrate formation (
) is possible under acidic conditions.
-
-
Alkanes (Hexane, Heptane):
-
Solubility: Low.
-
Use: Antisolvent for crystallization.
-
Experimental Protocol: Gravimetric Solubility Determination
Since batch-to-batch physical variations (polymorphs, particle size) affect saturation kinetics, the following self-validating protocol is recommended to determine exact solubility values.
Workflow Diagram (DOT Visualization)
Caption: Step-wise gravimetric and HPLC validation workflow for determining saturation limits.
Step-by-Step Methodology
-
Preparation: Weigh accurately 50 mg (
) of 2-Difluoromethoxy-6-fluoro-3-formylpyridine into a 4 mL clear glass vial. -
Incremental Addition: Add the solvent of choice in 250 µL aliquots (
). -
Equilibration: After each addition, vortex for 30 seconds and sonicate for 2 minutes to break up aggregates.
-
Observation:
-
If solution is clear
Solubility . -
If particles remain
Add next aliquot.
-
-
Validation (HPLC): For precise saturation points, add excess solid to 1 mL solvent, stir for 24h, filter (PTFE 0.22 µm), and quantify the filtrate against a standard curve in Acetonitrile.
Stability & Handling in Solution
Aldehyde Oxidation
The C3-formyl group is prone to autoxidation to the carboxylic acid (2-difluoromethoxy-6-fluoronicotinic acid) upon exposure to air, especially in solution.
-
Mitigation: Degas all solvents with Nitrogen/Argon. Store solutions in amber vials at -20°C.
Hemiacetal/Acetal Formation
In methanol or ethanol, the following equilibrium occurs:
-
Diagnostic:
H NMR in CD OD will show the aldehyde proton signal ( ppm) decrease and a new methine signal ( ppm) appear. -
Recommendation: Avoid protic solvents for storage. Use CDCl
or DMSO-d for analytical characterization.
References
-
Synthesis of Difluoromethoxy Pyridines
- Title: "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
- Source:N
-
URL:[Link]
-
Fluorinated Solvent Effects
-
Solubility of Fluorinated Heterocycles
- General Characterization of 2-(Difluoromethoxy) Pyridines: Title: "Characterization of 2-(Difluoromethoxy)-6-fluoropyridine: A Comparative LC-MS Analysis Guide." Source:BenchChem Technical Guides.
Sources
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. rua.ua.es [rua.ua.es]
